molecular formula C17H14FN3O3 B2574388 N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide CAS No. 1436326-18-9

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide

Cat. No.: B2574388
CAS No.: 1436326-18-9
M. Wt: 327.315
InChI Key: JLCYKARYMNZBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is a complex organic compound with a unique structure that includes a benzyl group, a cyanomethyl group, a fluorine atom, a methyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoro-3-methyl-2-nitrobenzoic acid with benzylamine and cyanomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper chloride, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Mechanism of Action

The mechanism of action of N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular DNA and proteins can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is unique due to the presence of the fluorine atom and the nitrobenzamide moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitrobenzamide group contributes to its reactivity and potential therapeutic effects .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a nitrobenzamide moiety with a fluorine atom, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions, such as:

  • Starting Materials : 5-fluoro-3-methyl-2-nitrobenzoic acid, benzylamine, and cyanomethylating agents.
  • Reaction Conditions : The reaction is conducted in the presence of a catalyst (e.g., copper chloride) under an inert atmosphere to minimize side reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can modulate enzyme activities and cellular pathways, particularly those involved in inflammatory responses and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
  • Anticancer Activity : Nitro compounds are known for their antineoplastic properties, potentially inducing apoptosis in cancer cells through DNA damage mechanisms .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Nitro-containing compounds often demonstrate antimicrobial effects by producing toxic intermediates that bind to DNA, causing cell death .
  • Anti-inflammatory Effects : It has been shown to inhibit various inflammatory cytokines and enzymes such as COX-2 and iNOS, indicating potential use in treating inflammatory diseases .
  • Anticancer Properties : Research suggests that it may act as an anticancer agent by interfering with cancer cell proliferation and survival pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDNA binding via toxic intermediates
Anti-inflammatoryInhibition of COX-2 and iNOS
AnticancerInduction of apoptosis in cancer cells

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various nitrobenzamide derivatives, this compound was found to significantly reduce cell viability in several cancer cell lines. The mechanism involved the activation of apoptosis pathways, supported by increased levels of caspase activity.

Table 2: Anticancer Efficacy Data

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)18DNA damage response

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-12-9-14(18)10-15(16(12)21(23)24)17(22)20(8-7-19)11-13-5-3-2-4-6-13/h2-6,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCYKARYMNZBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)N(CC#N)CC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.